molecular formula C18H9NO3S B3883449 2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione

2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione

Cat. No.: B3883449
M. Wt: 319.3 g/mol
InChI Key: DKZMXWRVXUCEAO-UHFFFAOYSA-N
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Description

2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione is a complex organic compound that features a unique fusion of benzofuran, thiazole, and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-indandione with benzofuran-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with 2-aminothiophenol under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and indene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, it can bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death . The compound’s unique structure allows it to engage in multiple pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione apart is its unique combination of benzofuran, thiazole, and indene moieties, which confer distinct chemical and biological properties. This fusion allows for a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name

2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO3S/c20-14-9-5-1-2-6-10(9)15(21)13(14)18-19-17-16(23-18)11-7-3-4-8-12(11)22-17/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZMXWRVXUCEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(S3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Reactant of Route 2
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Reactant of Route 4
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Reactant of Route 5
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione
Reactant of Route 6
2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione

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